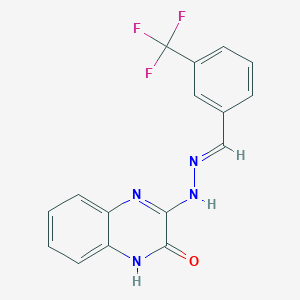
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxalinone core, a hydrazinyl group, and a trifluoromethyl-substituted benzylidene moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Introduction of Hydrazinyl Group: The hydrazinyl group is introduced by reacting the quinoxalinone with hydrazine hydrate in the presence of a catalyst, often under reflux conditions.
Addition of Trifluoromethylbenzylidene Moiety: The final step involves the condensation of the hydrazinyl-substituted quinoxalinone with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinyl group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Amino-substituted quinoxalinones.
Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s pharmacological properties are of interest. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the hydrazinyl and trifluoromethylbenzylidene groups.
3-(Trifluoromethyl)benzylidenehydrazine: A simpler compound lacking the quinoxalinone core.
Hydrazinylquinoxaline: A compound with the hydrazinyl group but without the trifluoromethylbenzylidene moiety.
Uniqueness
(E)-3-(2-(3-(Trifluoromethyl)benzylidene)hydrazinyl)quinoxalin-2(1H)-one is unique due to the combination of its quinoxalinone core, hydrazinyl group, and trifluoromethylbenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in various fields.
Properties
IUPAC Name |
3-[(2E)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)11-5-3-4-10(8-11)9-20-23-14-15(24)22-13-7-2-1-6-12(13)21-14/h1-9H,(H,21,23)(H,22,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVYSUQGDQTST-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-N-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B7787042.png)
![(2E)-3-oxo-N-pyrimidin-2-yl-2-[(pyrimidin-2-ylamino)methylidene]butanamide](/img/structure/B7787053.png)
![4-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-3-(4-fluorophenyl)-1H-pyrazole](/img/structure/B7787061.png)
![(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide](/img/structure/B7787074.png)
![ethyl 2-[(2-acetyl-3-oxobut-1-enyl)amino]acetate](/img/structure/B7787083.png)
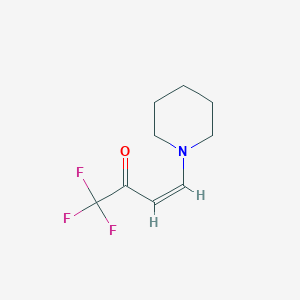
![2,4,6-trichloro-N-[(Z)-(2-ethylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787099.png)
![2,4,6-trichloro-N-[(Z)-(2-propan-2-ylsulfanylindol-3-ylidene)amino]aniline](/img/structure/B7787105.png)
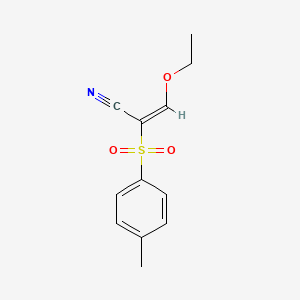
![3-[(E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B7787110.png)
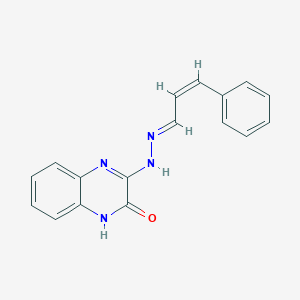
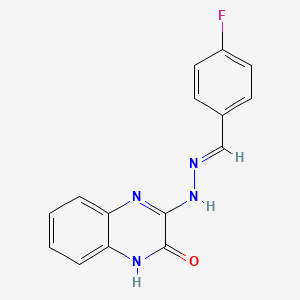
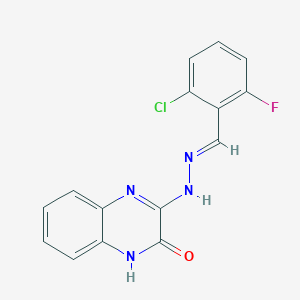
![potassium;4-[(E)-2-thiophen-2-ylethenyl]pyrimidine-2-thiolate](/img/structure/B7787135.png)
